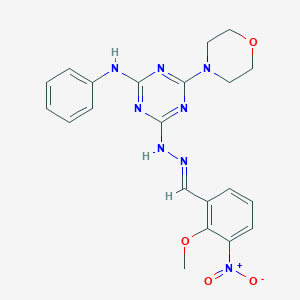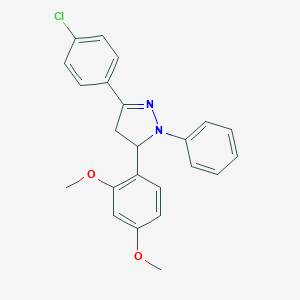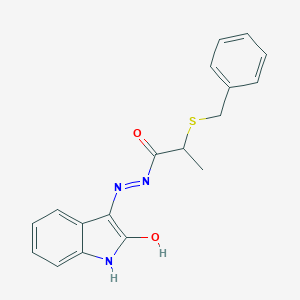
pentyl 4-(2-furoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pentyl 4-(2-furoylamino)benzoate is an organic compound that features a furan ring, a benzoic acid moiety, and a pentyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-(2-furoylamino)benzoate typically involves the following steps:
Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.
Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(Furan-2-carbonyl)-amino]-benzoic acid.
Esterification: Finally, the 4-[(Furan-2-carbonyl)-amino]-benzoic acid is esterified with pentanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
pentyl 4-(2-furoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts are often employed in transesterification reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various ester derivatives depending on the substituent used.
Applications De Recherche Scientifique
pentyl 4-(2-furoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of pentyl 4-(2-furoylamino)benzoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of pentyl 4-(2-furoylamino)benzoate.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
4-Aminobenzoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a furan ring, a benzoic acid moiety, and a pentyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34g/mol |
Nom IUPAC |
pentyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C17H19NO4/c1-2-3-4-11-22-17(20)13-7-9-14(10-8-13)18-16(19)15-6-5-12-21-15/h5-10,12H,2-4,11H2,1H3,(H,18,19) |
Clé InChI |
UZCYAWRVLBNROC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
SMILES canonique |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethylanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B391313.png)
![1-Amino-3-(4-isopropylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B391317.png)
![1-(4-Chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B391318.png)
![2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-chromene-3-carbonitrile](/img/structure/B391321.png)

![2-{2,4-dinitrophenyl}-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)acetohydrazide](/img/structure/B391324.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B391325.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B391327.png)
![N'-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B391329.png)
![N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B391330.png)

![N'-[1-(4-ethylphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B391337.png)
![6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B391338.png)

